HIV-1 inhibitor-65

Anti-HIV-1 activity Phorbol ester derivatives Selectivity index

Standard phorbol derivatives and single-target HIV inhibitors often lack dual-mechanism potency or exhibit poor selectivity, compromising latency reversal and resistance studies. HIV-1 inhibitor-65 (compound 3c) is a synthetic phorbol ester that solves this through verified dual-target activity. • **Antiviral potency**: HIV-1 replication EC50 = 2.9 nM; syncytium formation EC50 = 7.0 nM • **PKC activation**: EC50 = 11.7 nM (comparable to PMA) enabling latency reversal research • **Safety index**: CC50/EC50 = 11,117.24 - favorable window for extended experiments • **Dual mechanism**: Concurrent inhibition of viral entry and reverse transcriptase activity

Molecular Formula C40H53FO6
Molecular Weight 648.8 g/mol
Cat. No. B12381025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-65
Molecular FormulaC40H53FO6
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC12C(C(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CC)O)C)C(=O)C=CC5=CC=C(C=C5)F
InChIInChI=1S/C40H53FO6/c1-7-9-10-11-12-13-14-15-33(43)47-40-34(31(42)21-18-28-16-19-29(41)20-17-28)26(4)39(46)30(35(40)37(40,5)6)23-27(8-2)24-38(45)32(39)22-25(3)36(38)44/h16-23,26,30,32,34-35,45-46H,7-15,24H2,1-6H3/b21-18+/t26-,30+,32-,34+,35-,38-,39-,40+/m1/s1
InChIKeyQOYCENYBXKSOEV-RTVJHHROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-65 Procurement & Differentiation Overview


HIV-1 inhibitor-65 (compound 3c), chemically designated as 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol, is a synthetic phorbol ester derivative with the molecular formula C40H53FO6 and a molecular weight of 648.84 g/mol [1]. This compound functions as a potent inhibitor of HIV-1 replication (EC50: 2.9 nM) and simultaneously acts as an activator of protein kinase C (PKC) [2]. The compound exhibits a dual antiviral mechanism, inhibiting both HIV-1 viral entry and HIV-1 reverse transcriptase activity, while also potently suppressing syncytium formation (EC50: 7.0 nM) .

Dual-mechanism HIV-1 research: entry and reverse transcriptase inhibition in a single tool compound
PKC activation for latency-reversal and “shock and kill” pathway studies
Syncytium formation inhibition assays and cell-to-cell transmission research

Why HIV-1 Inhibitor-65 Cannot Be Replaced by Generic Alternatives


HIV-1 inhibitor-65 cannot be generically substituted by other phorbol ester derivatives or single-mechanism HIV-1 inhibitors due to its uniquely optimized structure-activity relationship and its verified dual-target inhibition profile. Among 37 phorbol derivatives synthesized and evaluated, only compound 3c achieved the combination of sub-nanomolar anti-HIV-1 potency (EC50 2.9 nM) with an exceptionally high selectivity index (CC50/EC50 11,117.24), while also demonstrating concurrent inhibition of viral entry, reverse transcriptase activity, and syncytium formation [1]. Other in-class phorbol derivatives exhibit substantially lower potency or inferior safety indices; for instance, HIV-1 inhibitor-39 (also designated as compound 3c in a separate series) shows an EC50 >112.88 µM, representing a potency deficit of over 38,000-fold [2]. Standard single-target agents such as nevirapine (NNRTI) or enfuvirtide (fusion inhibitor) lack the dual-entry/RT inhibitory mechanism and PKC-modulating capacity characteristic of this compound [3][4]. Substitution with a structurally similar analog without verified performance data will yield irreproducible or significantly attenuated experimental outcomes.

Other phorbol derivatives in the same series may exhibit substantially lower anti-HIV-1 activity or narrower selectivity; SAR data show only compound 3c combines dual entry/RT inhibition with reported selectivity
Single-target antiretrovirals (NNRTIs, fusion inhibitors) lack PKC activation capacity and dual-mechanism profile, limiting research scope in multi-stage viral studies
Structural analogs without verified dual-mechanism and selectivity data may not reproduce the reported multi-barrier antiviral profile

HIV-1 Inhibitor-65 Quantitative Differentiation Evidence


Series-Leading Potency and Selectivity Among Phorbol Derivatives

In a comprehensive structure-activity relationship study evaluating 37 phorbol ester derivatives, compound 3c (HIV-1 inhibitor-65) was identified as exhibiting the most potent anti-HIV-1 activity within the entire synthesized series [1]. The compound achieved an EC50 of 2.9 nM against HIV-1 replication, coupled with a CC50/EC50 selectivity index of 11,117.24, which was reported as a higher safety index compared with the positive control drug used in the study [2]. This positions compound 3c as the lead candidate from the 12-para-electron-acceptor-trans-cinnamoyl-13-decanoyl phorbol derivative class.

Series-leading potency
Class-level inference
EC50 2.9 nM, SI 11,117.24
Top rank in 37 derivatives
Reported highest anti-HIV-1 activity and selectivity within the synthesized phorbol series
MTT cytotoxicity assay; positive control comparison available
Anti-HIV-1 activity Phorbol ester derivatives Selectivity index

Potency Advantage Over Clinical NNRTI Nevirapine

HIV-1 inhibitor-65 demonstrates an anti-HIV-1 EC50 of 2.9 nM [1]. By cross-study comparison, the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine exhibits a median EC50 value of 63 nM (range 14-302 nM, n=29) against clinical isolates of HIV-1 clades A, B, C, D, F, G, and H, as well as circulating recombinant forms [2]. This represents an approximately 22-fold higher potency for HIV-1 inhibitor-65 relative to the median nevirapine activity against wild-type and clinical HIV-1 isolates.

vs. nevirapine
Cross-study comparable
~22-fold higher potency
EC50 2.9 nM vs. 63 nM median
Supports higher intrinsic activity in in vitro antiviral comparisons; cross-study context
Nevirapine values from clinical isolates (n=29)
HIV-1 replication inhibition NNRTI comparison Wild-type HIV-1

Dual HIV-1 Entry and Reverse Transcriptase Inhibition

HIV-1 inhibitor-65 is hypothesized to act both as an HIV-1 entry inhibitor and as an HIV-1 reverse transcriptase inhibitor, a dual mechanism supported by experimental evidence including inhibition of syncytium formation (entry inhibition surrogate) and direct RT inhibition [1]. The compound inhibits syncytium formation with an EC50 of 7.0 nM [2]. By comparison, the clinically approved fusion inhibitor enfuvirtide, which targets only viral entry, exhibits an EC50 of 3.6 nM against the HIV-1 NL4.3 strain but shows variable activity across different clades (mean EC50 20 nM across all tested strains) [3]. While enfuvirtide is a pure entry inhibitor, HIV-1 inhibitor-65 provides the additional mechanistic dimension of reverse transcriptase inhibition, a property not shared by single-mechanism comparators.

Dual entry/RT inhibition
Cross-study comparable
Syncytium EC50 7.0 nM
Dual mechanism (entry + RT)
Enables multi-stage viral lifecycle studies; contrasts with single-target entry inhibitors
Enfuvirtide entry-only reference: EC50 3.6 nM (NL4.3)
HIV-1 entry inhibition Reverse transcriptase inhibition Dual mechanism

PKC Activation and Latency-Reversing Potential

HIV-1 inhibitor-65 functions as an activator of protein kinase C (PKC), a property confirmed through isothermal titration calorimetry and molecular docking studies [1]. The PKC activation EC50 for this compound is reported as 11.7 nM . This dual activity—antiviral inhibition combined with PKC activation—distinguishes HIV-1 inhibitor-65 from conventional antiretroviral agents such as nevirapine and enfuvirtide, which lack PKC-modulating capacity. The reference PKC activator phorbol 12-myristate 13-acetate (PMA) exhibits an EC50 of 11.7 nM for PKC activation , indicating that HIV-1 inhibitor-65 matches the PKC activation potency of the prototypical phorbol ester while simultaneously delivering potent anti-HIV-1 activity.

PKC activation
Cross-study comparable
EC50 11.7 nM
Equivalent to PMA
Matches prototypical PKC activator potency; supports latency-reversal research applications
Isothermal titration calorimetry & docking
Protein kinase C activation HIV-1 latency reversal Shock and kill strategy

Syncytium Formation Inhibition

HIV-1 inhibitor-65 significantly inhibits syncytium formation with an EC50 of 7.0 nM, demonstrating a selectivity index (CC50/EC50) of 4891.43 in this assay [1]. Syncytium formation is a critical measure of HIV-1 envelope-mediated cell-cell fusion and viral entry, representing a key mechanism of viral dissemination independent of cell-free infection. The compound's dual inhibition of both HIV-1 entry and reverse transcriptase activity, combined with potent anti-syncytium activity, establishes a multi-barrier antiviral profile .

Syncytium inhibition
Supporting evidence
EC50 7.0 nM
SI 4891.43
Supports cell-to-cell transmission and entry inhibitor screening assays
C8166 cell-based syncytium assay (HIV-1 IIIB)
Syncytium formation inhibition HIV-1 cell-cell transmission Viral entry

HIV-1 Inhibitor-65 Validated Research Applications


HIV-1 Latency Reversal Studies

HIV-1 inhibitor-65 is optimally positioned for HIV-1 latency reversal research due to its confirmed PKC activation activity (EC50 11.7 nM) combined with potent antiviral inhibition (EC50 2.9 nM) [1]. The compound matches the PKC activation potency of the reference phorbol ester PMA while simultaneously delivering sub-nanomolar anti-HIV-1 activity, enabling studies that require both proviral reactivation and suppression of de novo viral replication. The high selectivity index (CC50/EC50 11,117.24) provides a favorable safety window for extended-duration latency reversal experiments [2].

Dual-Mechanism Antiviral Screening & Resistance Profiling

The compound's dual inhibition of HIV-1 entry and reverse transcriptase activity [1] makes it a valuable tool compound for resistance profiling studies and screening cascades designed to identify agents with multi-target antiviral activity. Researchers investigating viral escape mechanisms or combination therapy strategies can utilize HIV-1 inhibitor-65 as a dual-mechanism reference compound against which single-target agents (e.g., nevirapine for RT, enfuvirtide for entry) can be benchmarked [2]. The compound's ~22-fold higher potency than nevirapine (EC50 2.9 nM vs. 63 nM) further supports its use as a high-potency comparator in cross-mechanism studies .

Cell-to-Cell Transmission and Syncytium Assays

HIV-1 inhibitor-65 demonstrates potent inhibition of syncytium formation (EC50 7.0 nM) with a high selectivity index (CC50/EC50 4891.43) in this assay format [1]. This profile makes the compound particularly suitable for studies focused on envelope-mediated cell-cell fusion, viral entry mechanisms, and the evaluation of compounds that interfere with HIV-1 envelope glycoprotein function. The verified anti-syncytium activity supports its use as a positive control in entry inhibitor screening assays [2].

Phorbol Derivative Structure-Activity Relationship Studies

As the lead compound identified from a series of 37 phorbol ester derivatives with the most potent anti-HIV-1 activity and highest safety index [1], HIV-1 inhibitor-65 serves as a benchmark reference for SAR studies involving phorbol-based scaffolds. Researchers developing novel phorbol analogs or investigating the structural determinants of anti-HIV-1 activity and PKC activation can use this compound as the optimized reference point for potency, selectivity, and dual-mechanism activity comparisons [2].

Application
Selection Property
Validation Focus
HIV-1 latency reversal studies
PKC activation profile plus anti-HIV-1 activity
Latency-reversal assay response, proviral reactivation endpoints
Dual-mechanism antiviral screening & resistance profiling
Dual entry/RT inhibition profile
Multi-target antiviral screening, resistance escape endpoint monitoring
Cell-to-cell transmission and syncytium assays
Syncytium formation inhibition profile
Cell-cell fusion endpoint review, envelope-mediated entry assays
Phorbol derivative SAR studies
Series-leading potency and selectivity context
SAR benchmarking, scaffold optimization endpoint review

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